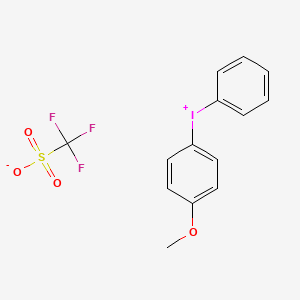

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

Descripción general

Descripción

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high reactivity and ability to act as electrophilic arylating agents. These properties make them valuable in various chemical transformations, including cross-coupling reactions and arylation processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium intermediate, followed by ligand exchange with an arene. One common method includes the use of hypervalent iodine reagents and boron Lewis acids . Another approach involves the electrochemical synthesis of diaryliodonium salts, which is a scalable and efficient method .

Industrial Production Methods

Industrial production of diaryliodonium salts, including this compound, often employs continuous-flow synthesis techniques. This method allows for the safe and scalable production of these compounds with high efficiency and minimal waste .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Substitution: It participates in electrophilic aromatic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for coupling reactions and boron reagents for transmetalation processes. Typical reaction conditions involve mild temperatures and the use of organic solvents such as acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound include arylated compounds, such as aryl ethers, aryl amines, and aryl sulfides .

Aplicaciones Científicas De Investigación

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate involves its ability to act as an electrophilic arylating agent. It facilitates the transfer of an aryl group to a nucleophile, forming new carbon-aryl or heteroatom-aryl bonds. This process is often catalyzed by transition metals such as palladium .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate

- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate

- Diphenyliodonium triflate

Uniqueness

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which provide distinct reactivity and selectivity in arylation reactions. Its methoxy group enhances its electrophilicity, making it a more effective arylating agent compared to other diaryliodonium salts .

Actividad Biológica

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, a member of the diaryliodonium salts family, is recognized for its significant role in organic synthesis. This hypervalent iodine compound exhibits high reactivity, making it a valuable electrophilic arylating agent in various chemical transformations such as cross-coupling reactions and arylation processes. Its ability to facilitate the formation of carbon-aryl and heteroatom-aryl bonds is particularly noteworthy.

The biological activity of this compound primarily stems from its mechanism as an electrophilic arylating agent. The compound can transfer an aryl group to a nucleophile, which is often catalyzed by transition metals like palladium. This process is crucial in many synthetic pathways, allowing for the construction of complex organic molecules .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of various diaryliodonium salts, including this compound. The compound has shown promising results in vitro against cancer cell lines, demonstrating its potential as a therapeutic agent. For instance, newly synthesized diaryliodonium salts exhibited significant cytotoxicity against U937 cells, with some compounds achieving IC50 values as low as 0.49 μM .

Case Studies

- Study on Ferroptosis Induction : A study explored the use of electrophilic compounds similar to this compound in inducing ferroptosis, a form of regulated cell death. The findings suggested that compounds capable of thiol addition could act as covalent inhibitors, targeting proteins like GPX4, which are crucial for cellular antioxidant defense .

- Photoredox Chemistry : Research involving photoredox-catalyzed reactions demonstrated the versatility of diaryliodonium salts in synthesizing sulfonylated products. This indicates that this compound can be utilized in innovative synthetic methodologies that may have biological implications .

Summary of Biological Findings

| Study Focus | Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | U937 | 0.49 μM | Oxidative stress induction |

| Ferroptosis Induction | Various | Low nM range | Covalent inhibition of GPX4 |

| Photoredox Reactions | N/A | N/A | Electrophilic arylation |

Safety and Handling

While investigating the biological activity of this compound, it is essential to consider safety precautions due to its irritant properties. The compound can cause irritation to the eyes, respiratory system, and skin upon exposure . Proper handling procedures should be adhered to minimize risks during laboratory use.

Propiedades

IUPAC Name |

(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSLFXLNXREQFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3IO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370539 | |

| Record name | AC1MC22W | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115298-63-0 | |

| Record name | AC1MC22W | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.